Structural Deconstruction, Nomenclature, and Synthetic Applications of 1-Amino-3-(4-iodophenoxy)propan-2-ol
Structural Deconstruction, Nomenclature, and Synthetic Applications of 1-Amino-3-(4-iodophenoxy)propan-2-ol
Executive Summary
In medicinal chemistry and drug development, the aryloxypropanolamine scaffold serves as a highly versatile chiral building block. Specifically, 1-amino-3-(4-iodophenoxy)propan-2-ol (CAS: 857347-04-7) is a critical intermediate utilized in the synthesis of beta-adrenergic receptor antagonists, radioiodinated biological tracers, and novel metabolic modulators. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth deconstruction of its IUPAC nomenclature, physicochemical properties, and field-proven synthetic methodologies, ensuring that researchers can confidently integrate this compound into advanced drug discovery workflows.
IUPAC Nomenclature and Structural Deconstruction
The systematic naming of organic compounds relies on a strict hierarchy of functional groups and structural features. The derivation of the Preferred IUPAC Name (PIN) for this compound is governed by the[1].
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Parent Hydride and Principal Functional Group: The longest continuous carbon chain containing the principal functional group—the hydroxyl (-OH) group—is three carbons long. The hydroxyl group dictates the suffix "-ol". Numbering the chain from either terminus places the hydroxyl group at position 2, establishing the parent structure as propan-2-ol .
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Substituent Identification & Alphabetization: The parent chain features two substituents: an amino group (-NH 2 ) and a 4-iodophenoxy group (-O-C 6 H 4 -I). Alphabetically, "amino" precedes "iodophenoxy".
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Locant Assignment (Rule P-14.4): According to IUPAC Rule P-14.4(f), detachable alphabetized prefixes are considered together to yield the lowest possible locant set. Numbering from either end of the propan-2-ol chain yields the locant set {1, 3}. To resolve this tie, Rule P-14.4(g) is applied, which mandates assigning the lower locant to the substituent cited first in alphabetical order. Because "amino" precedes "iodophenoxy", the amino group receives locant 1, and the 4-iodophenoxy group receives locant 3.
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Preferred IUPAC Name (PIN): 1-amino-3-(4-iodophenoxy)propan-2-ol
Physicochemical Properties and Molecular Descriptors
To facilitate analytical tracking and computational modeling, the core quantitative data for 1-amino-3-(4-iodophenoxy)propan-2-ol, as verified by [2], is summarized below:
| Property | Value |
| Molecular Formula | C 9 H 12 INO 2 |
| Molecular Weight | 293.10 g/mol |
| CAS Registry Number | 857347-04-7 |
| Monoisotopic Mass | 292.991 Da |
| Hydrogen Bond Donors | 2 (-OH, -NH 2 ) |
| Hydrogen Bond Acceptors | 3 (O, O, N) |
| SMILES String | C1=CC(=CC=C1OCC(CN)O)I |
| InChIKey | JKYZIVQQARAEFL-UHFFFAOYSA-N |
Synthetic Methodology and Mechanistic Pathways
The synthesis of 1-amino-3-(4-iodophenoxy)propan-2-ol is achieved via a two-step sequence: a Williamson ether synthesis followed by a regioselective epoxide ring opening.
Synthetic workflow for 1-Amino-3-(4-iodophenoxy)propan-2-ol.
Standardized Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
Phase 1: Synthesis of 2-[(4-iodophenoxy)methyl]oxirane
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Reagent Preparation: Dissolve 4-iodophenol (1.0 equiv) in anhydrous methanol.
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Base Addition: Add potassium carbonate (K 2 CO 3 , 1.2 equiv). Causality: K 2 CO 3 acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion without causing unwanted degradation of the solvent or electrophile.
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Electrophile Introduction: Introduce epichlorohydrin (10.0 equiv). Causality: Epichlorohydrin is used in massive excess to prevent the formation of dimeric byproducts (e.g., 1,3-bis(4-iodophenoxy)propan-2-ol) and to drive the reaction kinetics forward.
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Reaction Execution: Heat the mixture at reflux (approx. 65°C) for 4 hours.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The complete disappearance of the 4-iodophenol spot (R f ~0.3) and the emergence of a new, UV-active spot (R f ~0.6) validates the completion of the etherification and subsequent epoxide ring closure.
Phase 2: Regioselective Aminolysis
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Amine Introduction: Dissolve the isolated 2-[(4-iodophenoxy)methyl]oxirane in a saturated solution of methanolic ammonia (NH 3 /MeOH, excess). Causality: A large excess of ammonia is critical to minimize secondary amine formation, which occurs when the newly formed primary amine product attacks another unreacted epoxide molecule.
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Reaction Execution: Seal the reaction vessel to prevent ammonia gas escape and heat at 40°C for 12 hours. Under these neutral/mildly basic conditions, the nucleophilic ammonia regioselectively attacks the less sterically hindered terminal carbon of the epoxide.
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In-Process Validation: Confirm product formation via LC-MS. The target compound will exhibit a distinct [M+H] + peak at m/z 294.0.
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Purification: Evaporate the solvent under reduced pressure and purify the crude residue via reversed-phase column chromatography (H 2 O:Acetonitrile) to yield the pure primary amine.
Applications in Drug Development
The structural topology of 1-amino-3-(4-iodophenoxy)propan-2-ol makes it a privileged scaffold in several therapeutic domains.
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Beta-Adrenergic Blockers: The aryloxypropanolamine backbone is the hallmark pharmacophore of beta-blockers (e.g., propranolol, atenolol). The primary amine of our target compound can be functionalized with bulky alkyl groups (such as isopropyl or tert-butyl) to perfectly fit the hydrophobic pocket of the beta-adrenergic receptor.
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Radiochemistry & Imaging: The para-iodine atom allows for facile radioisotopic exchange. By swapping the stable 127 I with 123 I or 125 I, researchers can rapidly generate radioligands for SPECT imaging or competitive binding assays.
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AMPK Activators & GDF15 Inducers: Recent studies published in [3] highlight the use of this specific scaffold in designing novel AMP-activated protein kinase (AMPK) activators. Alkylation of the primary amine (e.g., with dibenzyl groups) yields compounds that upregulate Growth Differentiation Factor 15 (GDF15), offering new therapeutic avenues for obesity and Type 2 Diabetes Mellitus (T2DM).
Pharmacophore mapping of the aryloxypropanolamine scaffold to target receptors.
References
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Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]
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Title: PubChem Compound Summary for CID 43144740, 1-amino-3-(4-iodophenoxy)propan-2-ol Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Design and Synthesis of AMPK Activators and GDF15 Inducers Source: Molecules (MDPI), 2023, 28(14), 5468. URL: [Link]
